

in vitro screening of 4-amino-N-...-butanamide

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| Compound of Interest | | | | |
|----------------------|------------------------------------|-----------|--|--|
| | 4-amino-N-[(2S)-1-[[(2S)-3-(4- | | | |
| | chlorophenyl)-1-[[(2S)-1-[2-(5- | | | |
| | methoxy-1H-indol-3- | | | |
| Compound Name: | yl)ethylamino]-1-oxo-3-pyridin-4- | | | |
| | ylpropan-2-yl]amino]-1-oxopropan- | | | |
| | 2-yl]amino]-3-(5-hydroxy-1H-indol- | | | |
| | 3-yl)-1-oxopropan-2-yl]butanamide | | | |
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An In-depth Technical Guide to the In Vitro Screening of 4-Amino-N-Substituted Butanamides

Introduction

The 4-amino-N-substituted butanamide scaffold is a versatile chemical structure that has been explored in drug discovery for a wide range of therapeutic targets. This technical guide provides an in-depth overview of the in vitro screening of these compounds, focusing on their synthesis, biological activities, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Concepts in the Screening of 4-Amino-N-Substituted Butanamides

The versatility of the 4-amino-N-substituted butanamide core allows for its application in developing inhibitors for various enzymes and ligands for different receptors. The subsequent sections will delve into specific examples and the methodologies for their in vitro assessment.



Data from In Vitro Screening of 4-Amino-N-Substituted Butanamides

The following tables summarize the quantitative data from various in vitro screening assays performed on different classes of 4-amino-N-substituted butanamides.

Table 1: Cyclooxygenase (COX) and 5-Lipoxygenase

(LOX) Inhibition

| Compound ID | Target | Assay System | IC50 (μM) | Reference |
|-------------|------------|--|-----------|-----------|
| S 19812 | PGE2 (COX) | Rat Polymorphonucle ar Neutrophils | 0.10 | [1] |
| S 19812 | LTB4 (LOX) | Rat Polymorphonucle ar Neutrophils | 0.07 | [1] |

Table 2: Matrix Metalloproteinase (MMP) Inhibition

| Compound | Target | IC50 (μM) | Reference |
|--|--------|-----------|-----------|
| lodoaniline derivative of N1-hydroxy-N4- phenylbutanediamide | MMP-2 | 1-1.5 | [2] |
| lodoaniline derivative of N1-hydroxy-N4- phenylbutanediamide | MMP-9 | 1-1.5 | [2] |
| Iodoaniline derivative of N1-hydroxy-N4- phenylbutanediamide | MMP-14 | 1-1.5 | [2] |

Table 3: Cytotoxicity Data



| Compound Class/ID | Cell Line | IC50 (μM) | Reference |
|---|-----------|---------------|-----------|
| N-hydroxybutanamide derivatives (compounds 1-5) | HeLa | >100 | [2] |
| N-hydroxybutanamide derivatives (compounds 1-5) | HepG2 | >100 | [2] |
| Sulfonamide derivative YM-1 | MG-U87 | 1.154 ± 0.317 | [3] |

Table 4: 5-HT2A Receptor Binding and Functional Assay

| Compound ID | Assay Type | - Parameter | Value | Reference |
|-------------|--|----------------|-------|-----------|
| ACP-103 | [3H]ketanserin binding (membranes) | рКі | 9.3 | [4] |
| ACP-103 | [3H]ketanserin binding (whole cells) | pKi | 9.70 | [4] |
| ACP-103 | R-SAT functional assay | pIC50 | 8.7 | [4] |

Table 5: Urease Inhibition

| Compound ID | Target | IC50 (μM) | Reference |
|--------------------------------|--------|-------------|-----------|
| YM-1 | Urease | 1.98 ± 0.02 | [3] |
| YM-2 | Urease | 1.90 ± 0.02 | [3] |
| YM-3 | Urease | 2.02 ± 0.01 | [3] |
| Thiourea (Positive Control) | Urease | 0.92 ± 0.03 | [3] |



Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in this guide.

COX-1/LOX Inhibition in Rat Polymorphonuclear Neutrophils (PMNs) In Vitro

This protocol is based on the methodology described for the evaluation of S 19812.[1][5]

Objective: To determine the inhibitory effect of test compounds on the synthesis of Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4).

Materials:

- Male Lewis rats (160-180 g)
- Phosphate Buffered Saline (PBS)
- Hanks' Balanced Saline Solution (HBSS)
- Dimethyl sulfoxide (DMSO)
- Test compounds and reference drugs (e.g., indomethacin)
- · Arachidonic acid
- Zymosan
- PGE2 and LTB4 Enzyme Immunoassay (EIA) kits

Procedure:

- Isolate polymorphonuclear neutrophils (PMNs) from rat blood.
- Dissolve test compounds in DMSO and dilute to the appropriate concentrations in HBSS.
- Pre-incubate the PMNs with the test compounds or vehicle (DMSO) for 15 minutes at 37°C.
- Stimulate the synthesis of PGE2 and LTB4 by adding arachidonic acid and zymosan.



- Incubate for a specified time at 37°C in a shaking water bath.
- Terminate the reaction and centrifuge to collect the supernatants.
- Measure the concentrations of PGE2 and LTB4 in the supernatants using specific EIA kits.
- Calculate the percentage inhibition of PGE2 and LTB4 synthesis for each compound concentration.
- Determine the IC50 values by performing a simple linear regression of the percentage inhibition as a function of the logarithm of the concentration.

In Vitro Cytotoxicity (MTT Assay)

This is a general protocol for assessing the cytotoxicity of compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

- Human cancer cell lines (e.g., HeLa, HepG2, MG-U87)
- Healthy cell line (e.g., HEK-293) for assessing selectivity
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- · 96-well plates
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:



- Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control.
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
- Add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-urease Assay

This protocol is based on the methodology used for screening sulfonamide derivatives.[3]

Objective: To evaluate the inhibitory activity of test compounds against the urease enzyme.

Materials:

- Urease enzyme
- Urea solution
- Phosphate buffer
- Test compounds and a positive control (e.g., thiourea)
- Ammonia quantification reagent (e.g., from a kit)



- 96-well plates
- Microplate reader

Procedure:

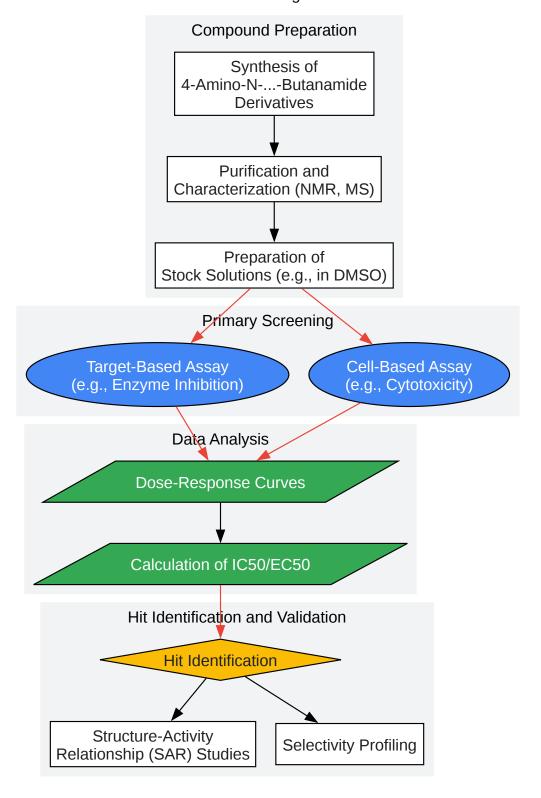
- Prepare solutions of the test compounds and the positive control at various concentrations.
- In a 96-well plate, add the urease enzyme solution to each well.
- Add the test compound solutions to the respective wells and incubate for a predefined period.
- Initiate the enzymatic reaction by adding the urea solution to each well.
- Incubate for a specific time at a controlled temperature.
- Stop the reaction and measure the amount of ammonia produced using a suitable detection method.
- Calculate the percentage of urease inhibition for each compound concentration.
- Determine the IC50 values from the dose-response curves.

Visualizations

General Experimental Workflow for In Vitro Screening



General Workflow for In Vitro Screening of 4-Amino-N-...-Butanamides



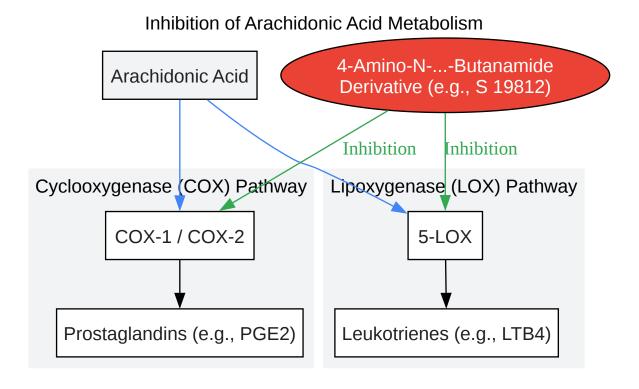
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Caption: A generalized workflow for the in vitro screening of novel chemical entities.





Signaling Pathway Inhibition Example: COX and LOX Pathways



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Caption: Dual inhibition of COX and LOX pathways by a butanamide derivative.

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